Safranal

Übersicht

Beschreibung

Safranal is a monoterpene aldehyde predominantly found in saffron, contributing to its aroma and several therapeutic benefits. It has garnered interest for its potential in various medical applications due to its antioxidant, anti-inflammatory, and anticancer properties. This compound's multifaceted nature makes it a subject of ongoing research to understand its synthesis, structural characteristics, and biological activities.

Synthesis Analysis

Safranal's synthesis involves the oxidation of zeaxanthin, a process that occurs naturally in the Crocus sativus plant. This synthesis pathway is critical for producing safranal in significant quantities, making it a focus for researchers aiming to harness safranal's therapeutic potential.

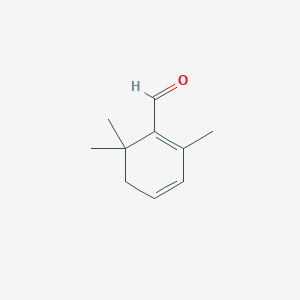

Molecular Structure Analysis

The molecular structure of safranal is characterized by its volatile nature and responsible for the distinct aroma of saffron. The compound's structure is pivotal in its interaction with biological systems, influencing its pharmacological effects.

Chemical Reactions and Properties

Safranal undergoes various chemical reactions, including oxidation and interaction with biological molecules, which are essential for its antimicrobial and anticancer activities. The compound's ability to inhibit the growth of bacteria such as Escherichia coli through ATP synthase inhibition highlights its potential as an antimicrobial agent (Liu, Amini, & Ahmad, 2017).

Physical Properties Analysis

Safranal's physical properties, including its boiling point, solubility, and volatility, are crucial for its application in various therapeutic and industrial applications. These properties affect safranal's stability and efficacy as a pharmacological agent.

Chemical Properties Analysis

The chemical properties of safranal, such as its reactivity with other compounds and stability under different conditions, play a vital role in its pharmacological effects. Its interaction with cellular components can lead to beneficial outcomes, such as reducing oxidative stress and inflammation in disease models.

For more in-depth information on the synthesis, properties, and effects of safranal, the following references are recommended:

- Liu, Amini, & Ahmad, 2017: Study on safranal's inhibition of E. coli ATP synthase and its antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Antioxidant

- Field : Pharmacology

- Application : Safranal has been found to have significant antioxidant properties .

- Methods : The antioxidant properties of Safranal are often studied using in vitro experiments .

- Results : Safranal has been shown to exhibit high antioxidant and free radical scavenging activity .

Anti-tumor

- Field : Oncology

- Application : Safranal has been found to have cytotoxicity towards cancer cells .

- Methods : The anti-tumor properties of Safranal are often studied using in vitro experiments .

- Results : Safranal has been shown to exhibit cytotoxicity towards cancer cells in vitro .

Anti-diabetic

- Field : Endocrinology

- Application : Safranal has been found to have anti-diabetic properties .

- Methods : The anti-diabetic properties of Safranal are often studied using in vitro experiments .

- Results : Safranal has been shown to exhibit anti-diabetic properties .

Anti-inflammatory

- Field : Immunology

- Application : Safranal has been found to have anti-inflammatory properties .

- Methods : The anti-inflammatory properties of Safranal are often studied using in vitro experiments .

- Results : Safranal has been shown to exhibit anti-inflammatory properties .

Anti-atherosclerotic

- Field : Cardiology

- Application : Safranal has been found to have anti-atherosclerotic properties .

- Methods : The anti-atherosclerotic properties of Safranal are often studied using in vitro experiments .

- Results : Safranal has been shown to exhibit anti-atherosclerotic properties .

Anticonvulsant

- Field : Neurology

- Application : Safranal has been found to have anticonvulsant properties .

- Methods : The anticonvulsant properties of Safranal are often studied using animal models .

- Results : Safranal has been shown to act as an agonist at GABA A receptors, exhibiting effective anticonvulsant activity in animal models .

Neuroprotection in Parkinson’s Disease

- Field : Neurology

- Application : Safranal has been found to exert a neuroprotective effect on Parkinson’s disease with suppression of NLRP3 inflammation activation .

- Methods : The neuroprotective properties of Safranal in Parkinson’s disease are often studied using animal models .

- Results : Safranal treatment improved the pathological symptoms of Parkinson’s mouse, increased the dopamine content and tyrosine hydroxylase expression, and suppressed NLRP3 inflammation in the striatum of Parkinson’s mouse .

Saffron Authentication

- Field : Food Science

- Application : Safranal is a potent indicator for the grading and authentication of saffron .

- Methods : The isolation of Safranal from saffron stigmas was investigated using solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) and response surface methodology (RSM) .

- Results : The optimized SPME extraction conditions of safranal contribute to the efforts towards the detection of saffron authentication and adulteration .

Toxicity to HepG2 Cells

- Field : Oncology

- Application : Safranal has been found to exhibit toxicity to HepG2 cells, a human liver cancer cell line .

- Methods : The toxicity of Safranal to HepG2 cells is often studied using untargeted metabolomics (HPLC–MS) and transcriptomics (RNAseq) .

- Results : Safranal treatment led to an increase in biomarkers for oxidative damage, indicating sensitization to reactive oxygen species. This resulted in widespread protein destabilization and DNA damage in HepG2 cells .

Aroma Component in Saffron

- Field : Food Science

- Application : Safranal is the main aroma component of saffron stigmas and is used in the food industry for its aroma, taste, and color .

- Methods : The isolation of Safranal from saffron stigmas was investigated using solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) and response surface methodology (RSM) .

- Results : The optimized SPME extraction conditions of safranal contribute to the efforts towards the detection of saffron authentication and adulteration .

Safety And Hazards

Zukünftige Richtungen

Safranal’s effects in the central nervous system have attracted scientists, and an increasing number of papers have been published regarding its neuropsychological effects . These promising properties of safranal propose its presence as a therapeutic agent in the future, although there is a great need for further clinical trials and toxicological studies . The global market size of Safranal is also expected to grow from 2023 to 2028 .

Eigenschaften

IUPAC Name |

2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAWOGXMMPSZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049398 | |

| Record name | Safranal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour. | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 °C. @ 1.00 mm Hg | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.980 (20°) | |

| Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Safranal | |

CAS RN |

116-26-7 | |

| Record name | Safranal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safranal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Safranal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2,6-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFRANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4393FR07EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Safranal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

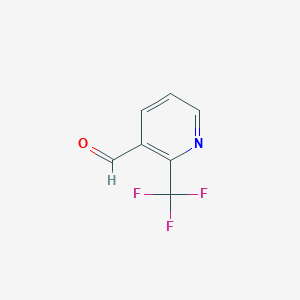

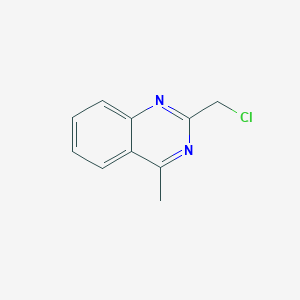

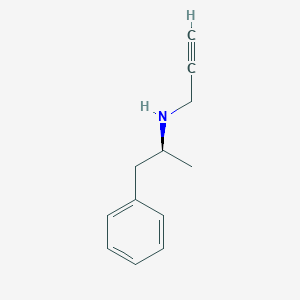

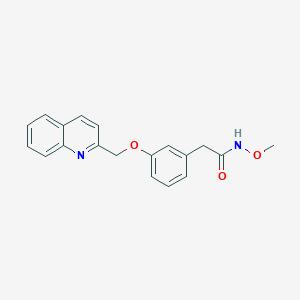

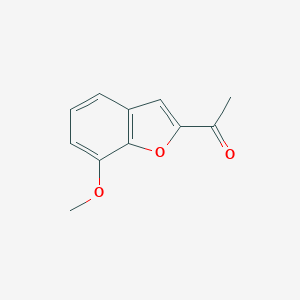

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.